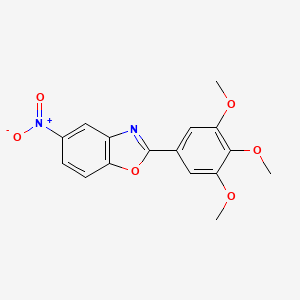![molecular formula C19H15N3O2 B4409712 5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4409712.png)
5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol
Descripción general
Descripción
5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol, also known as Furaquinocin C, is a chemical compound with potential applications in scientific research. This compound is a member of the quinoline family and has been studied for its biological and chemical properties.
Mecanismo De Acción
5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from unwinding DNA during replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. This compound C also inhibits the activity of certain enzymes involved in inflammation and the growth of bacteria and fungi.
Biochemical and Physiological Effects:
This compound C has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit topoisomerase I, it has been shown to inhibit the activity of certain enzymes involved in inflammation and the growth of bacteria and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C is its specificity for topoisomerase I, making it a potential target for cancer treatment. However, its effectiveness may be limited by the development of drug resistance and the potential for toxicity to healthy cells. Additionally, its anti-inflammatory and anti-microbial properties may make it useful in the treatment of other diseases, but further research is needed to determine its potential in these areas.
Direcciones Futuras
There are several potential future directions for research involving 5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C. One area of interest is the development of more potent and selective inhibitors of topoisomerase I. Another area of interest is the investigation of this compound C's potential in the treatment of other diseases, such as inflammation and infections. Additionally, further research is needed to determine the potential toxicity and side effects of this compound C in humans.
Aplicaciones Científicas De Investigación
5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, making it a potential target for cancer treatment. This compound C has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
5-[furan-2-yl-(pyridin-2-ylamino)methyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-15-9-8-14-13(5-3-11-20-14)18(15)19(16-6-4-12-24-16)22-17-7-1-2-10-21-17/h1-12,19,23H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXWELVNGRZMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=CO2)C3=C(C=CC4=C3C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,3-benzodioxol-5-ylmethyl){[5-(4-fluorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4409629.png)
![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4409635.png)


![4-[4-(4-methyl-1-piperazinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4409657.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4409659.png)
![4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4409660.png)
![1-[3-(3-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4409674.png)
![N-[2-(difluoromethoxy)phenyl]-3-methylbutanamide](/img/structure/B4409676.png)
![1-(3-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4409685.png)
![1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409695.png)
![2-methyl-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4409697.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4409698.png)
![1-{3-methoxy-4-[4-(4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409704.png)